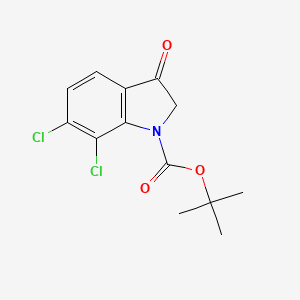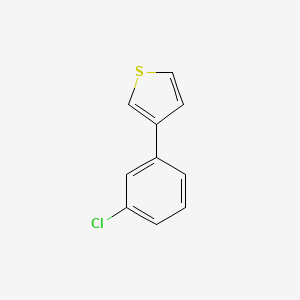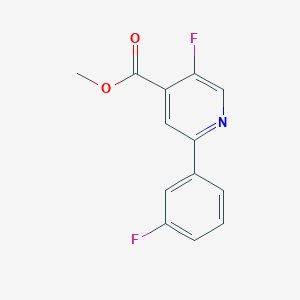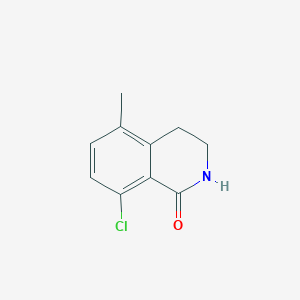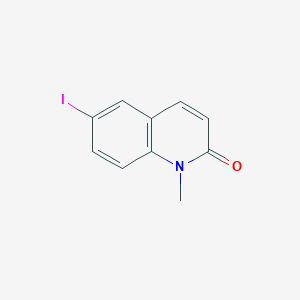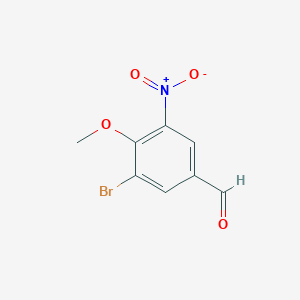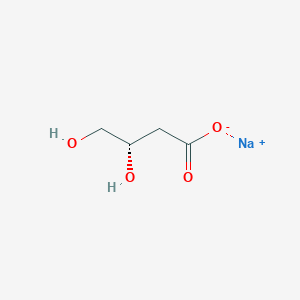
Sodium (S)-3,4-dihydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-3,4-dihydroxybutanoate is a chemical compound that belongs to the class of organic sodium salts It is derived from (S)-3,4-dihydroxybutanoic acid, where the hydrogen ion of the carboxyl group is replaced by a sodium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3,4-dihydroxybutanoate typically involves the neutralization of (S)-3,4-dihydroxybutanoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
(S)-3,4-dihydroxybutanoic acid+NaOH→Sodium (S)-3,4-dihydroxybutanoate+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more complex processes, including the use of biotechnological methods where microorganisms are employed to produce (S)-3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide. This method is advantageous due to its potential for high yield and sustainability.
化学反応の分析
Types of Reactions
Sodium (S)-3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.
Reduction: Reduction can yield 3,4-dihydroxybutanol.
Substitution: Substitution reactions can produce derivatives such as 3,4-dichlorobutanoate or 3,4-dibromobutanoate.
科学的研究の応用
Sodium (S)-3,4-dihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium (S)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways where it is converted into other metabolites. The hydroxyl groups play a crucial role in its reactivity, allowing it to undergo various biochemical transformations.
類似化合物との比較
Similar Compounds
Sodium ®-3,4-dihydroxybutanoate: The enantiomer of Sodium (S)-3,4-dihydroxybutanoate, with similar chemical properties but different biological activity.
Sodium 3-hydroxybutanoate: Lacks one hydroxyl group compared to this compound, leading to different reactivity and applications.
Sodium 4-hydroxybutanoate: The hydroxyl group is located at a different position, resulting in distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C4H7NaO4 |
|---|---|
分子量 |
142.09 g/mol |
IUPAC名 |
sodium;(3S)-3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
InChIキー |
NOWFAQVJTIYOTK-DFWYDOINSA-M |
異性体SMILES |
C([C@@H](CO)O)C(=O)[O-].[Na+] |
正規SMILES |
C(C(CO)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


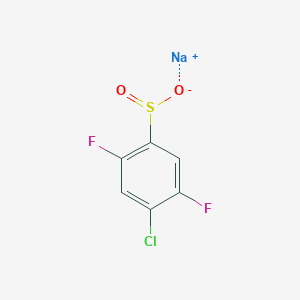
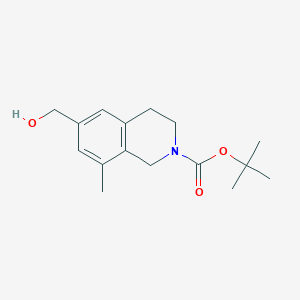
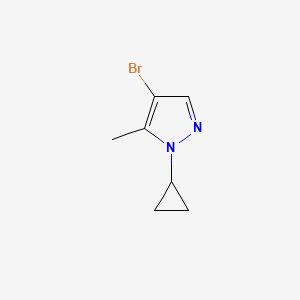
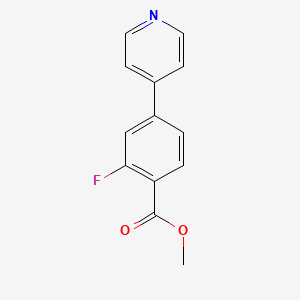
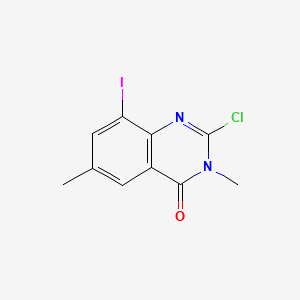
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
